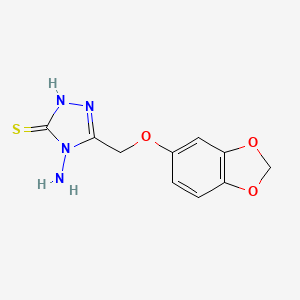

(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

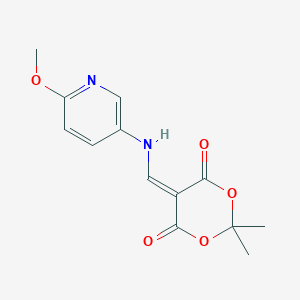

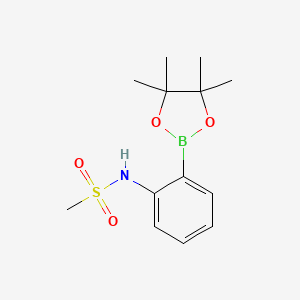

“(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride” is a chemical compound with the empirical formula C11H12N2 · HCl . Its molecular weight is 208.69 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2.ClH/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11;/h1-4,11,13H,5-6,8H2;1H .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of N-substituted Tetrahydrobenz Isoquinoline Diones A new class of quinones, 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides, has been synthesized through various strategies involving 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates, as well as an N-protected 2-(3-bromomethyl-1,4-dimethoxynaphth-2-yl)ethylamine (Jacobs et al., 2008).

Synthesis and Antifungal Activity The hydrochlorides of synthesized compounds, particularly those with a 3-spiro-cyclopentyl radical, have shown weak antimicrobial and antifungal activities, exhibiting maximum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans (Surikova et al., 2015).

Synthesis and Reactivity 2-(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile was synthesized and reacted with alpha-oxohydrazonoyl halides to form derivatives. The structures of these products were established through analytical and spectroscopic data, and X-ray crystallography for specific derivatives (Awad et al., 2001).

Fluorescent Labeling Reagent for Carnitine A compound synthesized and identified can be used as a fluorescent labeling reagent for carnitine, showcasing its utility in biological and chemical studies (Nakaya et al., 2001).

Synthesis of Alkaloid Analogues Cyanomethyl-substituted tetrahydroisoquinolines were synthesized, relating to alkaloids of the isoquinoline family. This synthesis involves a multicomponent reaction demonstrating the chemical versatility of these compounds (Guranova et al., 2017).

Applications in Biological Research

Synthesis and Toxicological Evaluation Against Aphis Gossypii New series of isoquinolines were synthesized and screened for toxicological activity against nymphs and adults of Aphis gossypii, revealing their potential use as bioactive compounds in agricultural and pest management contexts (Bakhite et al., 2022).

Synthesis and Characterization of New Heterocyclic Rings Various heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety were synthesized, which could be useful for future pharmacological activities investigations (Zaki et al., 2017).

Synthesis and Evaluation as HIV-1 Inhibitors A series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides were synthesized and evaluated for their HIV-1 reverse transcriptase inhibitory activity, highlighting their potential application in medical research and drug development (Murugesan et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11;/h1-4,11,13H,5-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQVHFGAEMWCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388146 |

Source

|

| Record name | (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride | |

CAS RN |

627098-24-2 |

Source

|

| Record name | (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)

![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)